![molecular formula C16H16ClNO2 B2645580 4-chloro-2-{(E)-[(2-ethoxybenzyl)imino]methyl}phenol CAS No. 1232817-98-9](/img/structure/B2645580.png)
4-chloro-2-{(E)-[(2-ethoxybenzyl)imino]methyl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“4-chloro-2-{(E)-[(2-ethoxybenzyl)imino]methyl}phenol” is a biochemical compound with the molecular formula C16H16ClNO2 and a molecular weight of 289.76 . It is used for proteomics research .
Synthesis Analysis
The Schiff base ligand, 4-chloro-2-{(E)-[(4-fluorophenyl)imino]methyl}phenol (C13H9ClFNO), was synthesized in a methanolic medium . The Schiff base was derived from the condensation reaction of 5-chlorosalicylaldehyde and 4-fluoroaniline at room temperature .Molecular Structure Analysis
The molecular structure of “this compound” is defined by its molecular formula, C16H16ClNO2 . Further details about its structure might be found in specific databases or scientific literature.Chemical Reactions Analysis
The Schiff base ligand and its metal (II) complexes were tested in vitro to evaluate their bactericidal activity against Gram-negative bacteria (Escherichia coli and Pseudomonas aeruginosa) and Gram-positive bacteria (Bacillus subtilis and Staphylococcus typhi) using the disc diffusion method .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 289.76 and a molecular formula of C16H16ClNO2 . The yield of the synthesis was 73.91%, and the color of the product was brown .Scientific Research Applications
Therapeutic Potential in Medicine : Imines, including compounds similar to 4-chloro-2-{(E)-[(2-ethoxybenzyl)imino]methyl}phenol, show promise in medicinal chemistry. They are explored for their therapeutic potential and drug-likeness properties. Research on novel imine compounds has involved structural analysis, computational modeling, and ADMET evaluation to understand their potential as pharmacophores in medicine (Tatlidil et al., 2022).
Corrosion Inhibition Properties : Studies have investigated the use of similar imine compounds as corrosion inhibitors. These compounds are synthesized and their effectiveness in preventing corrosion on metal surfaces, such as mild steel, is analyzed using various spectroscopic techniques and electrochemical methods (Elemike et al., 2017).
Antibacterial and Antioxidant Activities : Research into substituted salicylaldimines, which are structurally similar to this compound, has revealed their antibacterial and antioxidant properties. These activities were tested against multi-drug resistance bacteria and evaluated through various assays, highlighting the potential of these compounds in the field of biomedicine (Oloyede-Akinsulere et al., 2018).
Optoelectronic Properties : Studies on imine derivatives, including compounds like (E)-4-chloro-2-((4-methoxybenzylidene)amino)phenol, have focused on their structural and spectroscopic properties. These properties are crucial in understanding their potential applications in optoelectronics. Research includes X-ray diffraction analysis and DFT investigations to determine their stability and specific absorbance properties (Sen et al., 2017).
Fluorescence Detection Applications : Certain derivatives of this compound have been studied for their application in fluorescence turn-on detection, specifically for detecting cysteine over other amino acids. This involves the study of their excited-state intramolecular proton transfer (ESIPT) and aggregation-induced emission (AIE) characteristics (Liu et al., 2015).
Molecular Docking and Biological Evaluation : Research into 4-aminophenol derivatives, including 4-chloro-2-((4-hydroxyphenyl)imino)methyl)phenol, involves molecular docking and biological evaluations. These studies focus on antimicrobial and antidiabetic activities, DNA interaction studies, and theoretical approaches to understand their potential in bioactivity and drug development (Rafique et al., 2022).
Properties
IUPAC Name |
4-chloro-2-[(2-ethoxyphenyl)methyliminomethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2/c1-2-20-16-6-4-3-5-12(16)10-18-11-13-9-14(17)7-8-15(13)19/h3-9,11,19H,2,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQAIWPTWCXWIAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CN=CC2=C(C=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-[(4-Fluorophenyl)methyl]-4-sulfanylidene-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-6-one](/img/structure/B2645497.png)
![3-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-6-isobutylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2645498.png)
![2-[(E)-2-[1-(2-Chloro-4-fluorophenyl)triazol-4-yl]ethenyl]pyrimidine-4-carbonitrile](/img/structure/B2645499.png)
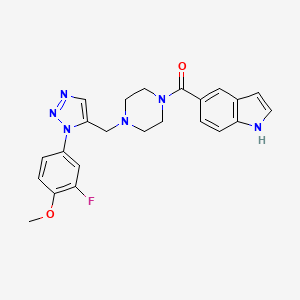
![N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2645504.png)
![N-[4-[(E)-2-(1,3-Benzoxazol-2-yl)ethenyl]phenyl]-2-fluoro-N-methylbenzenesulfonamide](/img/structure/B2645505.png)
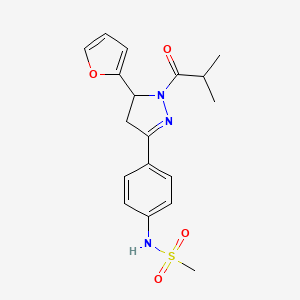
![2-Chloro-N-[(6S,7S)-6-hydroxy-5,5-dimethyl-6,7-dihydrothieno[3,2-b]pyran-7-yl]acetamide](/img/structure/B2645509.png)
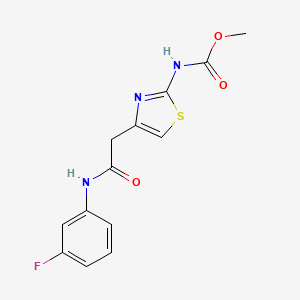
![4-[benzyl(ethyl)sulfamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2645512.png)
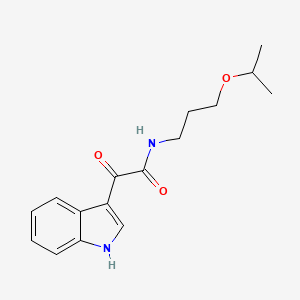
![(E)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-4-ylmethyl)acrylamide](/img/structure/B2645517.png)
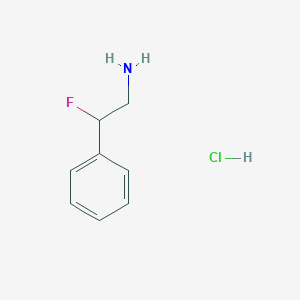
![N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2645519.png)
